potassium1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate
Description
Potassium 1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate is a potassium salt characterized by a complex organic anion containing multiple carbamoyl and amide functional groups.
Properties
IUPAC Name |
potassium;1-carbamoyl-1-hydroxyurea;1-carbamoyl-1-oxidourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O3.C2H4N3O3.K/c2*3-1(6)5(8)2(4)7;/h8H,(H2,3,6)(H2,4,7);(H2,3,6)(H2,4,7);/q;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRDFEBWCJFKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N(C(=O)N)O.C(=O)(N)N(C(=O)N)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53886-00-3 | |
| Record name | potassium 1-[carbamoyl(hydroxy)amino]formamide (dicarbamoylamino)olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate typically involves the reaction of potassium hydroxide with 1-carbamoyl-1-hydroxyurea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
potassium1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler derivatives .
Scientific Research Applications
potassium1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of potassium1-[carbamoyl(hydroxy)amino]formamide(dicarbamoylamino)olate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. For example, it may inhibit the activity of carbamoyl phosphate synthetase, which plays a crucial role in the urea cycle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Potassium Chloride (KCl)
Key Differences :
- Chemical Structure: KCl is a simple ionic salt, whereas the target compound is an organic-inorganic hybrid with a bulky anion.
- Solubility : KCl is highly water-soluble (360 g/L at 20°C), while the target compound’s solubility is likely reduced due to its organic component.
- Applications : KCl is widely used in medicine (e.g., electrolyte replenishment) and agriculture (fertilizers), whereas the target compound’s applications remain speculative without direct data .
Table 1: Basic Properties Comparison
| Property | Potassium Chloride (KCl) | Potassium 1-[carbamoyl...olate (Target) |
|---|---|---|
| Molecular Formula | KCl | Not explicitly provided |
| Molar Mass (g/mol) | 74.55 | Likely >300 (estimated) |
| Solubility in Water | High (360 g/L) | Likely low to moderate |
| Primary Use | Medical, industrial | Hypothetical: Specialty chemicals |
Pyrazole-1-Carboximidamide Derivatives
lists 11 pyrazole-1-carboximidamide derivatives with varying substituents (e.g., methoxy, chloro, bromo). While structurally distinct from the target compound, these share functional-group similarities:
- Functional Groups : Both classes feature carboximidamide (-C(=NH)NH₂) and aryl groups, which influence electronic properties and bioactivity.
- Substituent Effects : Substituents like chloro (e.g., Compound 3) or methoxy (Compound 1) in pyrazole derivatives enhance lipophilicity and antimicrobial activity . The target compound’s carbamoyl groups may similarly modulate solubility and target binding.
Table 2: Substituent Impact on Properties
Hypothesized Comparison :
- Bioactivity : Pyrazole derivatives exhibit antimicrobial and anti-inflammatory properties . The target compound’s amide-rich structure may confer similar biological activity, though with distinct pharmacokinetics due to its potassium counterion.
- Synthesis Complexity : The target compound’s multi-step synthesis (inferred) would contrast with the relatively straightforward routes for pyrazole derivatives.
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